6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

Tautomerism Hydrogen Bonding Crystal Engineering

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-one family, a privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including CDK, Pim-1, FLT3, and VEGFR2. The compound exists as the enol tautomer of a 6-benzoyl-2-methylpyrazolo[1,5-a]pyrimidin-7-one system, featuring a hydroxy(phenyl)methylidene substituent at position 6 that confers distinct hydrogen-bonding capabilities and physicochemical properties compared to its 6-phenyl, 6-benzyl, and 2-hydroxyphenyl analogs.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B11858720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O
InChIInChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3
InChIKeyYZLWDZMNVRUKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one: A Structurally Defined Pyrazolo[1,5-a]pyrimidin-7-one Scaffold for Kinase-Targeted Library Design


6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-one family, a privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including CDK, Pim-1, FLT3, and VEGFR2 [1]. The compound exists as the enol tautomer of a 6-benzoyl-2-methylpyrazolo[1,5-a]pyrimidin-7-one system, featuring a hydroxy(phenyl)methylidene substituent at position 6 that confers distinct hydrogen-bonding capabilities and physicochemical properties compared to its 6-phenyl, 6-benzyl, and 2-hydroxyphenyl analogs. Its molecular formula is C14H11N3O2 with a molecular weight of 253.26 g/mol, and it is commercially available at ≥95% purity from multiple vendors .

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one: Why 6-Position Substituent Identity Precludes Simple Analog Swapping


Within the pyrazolo[1,5-a]pyrimidin-7-one class, even minor structural variations at the 6-position produce substantial differences in tautomeric equilibrium, intramolecular hydrogen bonding, crystal packing, and target engagement. The 6-[hydroxy(phenyl)methylidene] substituent exists in an enol form capable of acting as both a hydrogen-bond donor and acceptor, unlike the permanently ketonic 6-benzoyl analogs or the simpler 6-phenyl/6-benzyl derivatives that lack this dual functionality [1]. X-ray crystallographic data on the closely related 2-hydroxyphenyl analog confirms that the 6-acyl substituent strongly modulates the conformation and intermolecular interaction network of the pyrazolo[1,5-a]pyrimidine core [1]. Consequently, generic substitution with a 6-phenyl, 6-benzyl, or 6-(2-hydroxyphenyl) analog cannot reproduce the specific hydrogen-bonding geometry, solubility profile, or biological target selectivity of the title compound without explicit experimental validation.

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Enol Tautomer Stabilization vs. Keto Form: Hydrogen-Bond Donor Capacity Differentiates the Title Compound from 6-Benzoyl and 6-Phenyl Analogs

The title compound bears a 6-[hydroxy(phenyl)methylidene] group, the enol tautomer of a benzoyl substituent. X-ray crystallography of the closely related 2-hydroxyphenyl analog (C14H11N3O2, monoclinic P21/n) confirms that the 6-acyl substituent adopts an intramolecularly hydrogen-bonded conformation in the solid state, with the hydroxyl oxygen acting as donor to the carbonyl oxygen forming an S(6) motif [1]. The title compound, lacking the 2-hydroxy group on the phenyl ring, retains the enol OH as a free hydrogen-bond donor, enabling intermolecular rather than intramolecular hydrogen bonding. In contrast, 6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives possess no hydrogen-bond donor at the 6-position and rely exclusively on C-H...N interactions for crystal packing [2]. This difference in hydrogen-bond donor count (1 vs. 0) directly affects solubility, melting point, and target protein binding geometry.

Tautomerism Hydrogen Bonding Crystal Engineering

Absence of 2-Hydroxy Group on the Phenyl Ring: Reduced Intramolecular Hydrogen Bonding vs. 2-Hydroxyphenyl Analog

The crystal structure of 2-hydroxyphenyl 2-methylpyrazolo[1,5-a]pyrimidin-6-yl ketone reveals a strong intramolecular hydrogen bond between the 2-hydroxy group (O16) and the carbonyl oxygen (O9), creating a rigid S(6) planar motif that locks the phenyl ring orientation relative to the pyrazolopyrimidine core [1]. The title compound, bearing a phenyl group without the ortho-hydroxyl substituent, cannot form this intramolecular bond, resulting in a freely rotatable phenyl ring with a different conformational ensemble. The interplanar angle between the pyrazolopyrimidine ring and the phenyl ring in the 2-hydroxy analog is 42.53° [1]; the title compound is predicted to exhibit a wider range of accessible torsion angles due to the absence of this conformational lock.

Intramolecular Hydrogen Bonding Ligand Conformation Drug Design

Cytotoxicity Differential: 2-Hydroxylbenzoyl-Pyrazolo[1,5-a]pyrimidines Exhibit Measurable MCF7 Activity, Setting a Baseline for the Des-Hydroxy Title Compound

A 2025 study on 2-hydroxylbenzoyl-pyrazolo[1,5-a]pyrimidines reported that compound 3i, a structural analog bearing a 2-hydroxybenzoyl group at the 6-position, exhibits cytotoxicity against MCF7 human breast adenocarcinoma cells with an IC50 of 42.9 ± 1.8 μM, mediated through binding to dihydroorotate dehydrogenase (DHODH) with a computed binding energy of -9.77 kcal/mol [1]. The title compound, lacking the 2-hydroxy group, is predicted to have altered DHODH binding affinity due to the absence of the intramolecular hydrogen bond that pre-organizes the 2-hydroxy analog for target engagement. No direct cytotoxicity data for the title compound were identified in the literature; the 42.9 μM IC50 value serves as a class-level benchmark against which the des-hydroxy analog must be experimentally compared.

Anticancer Activity MCF7 Cytotoxicity

Crystal Packing Architecture: C-H...N Hydrogen-Bonded Network vs. 6-Phenyl and 6-Benzyl Analogs

Single-crystal X-ray diffraction of the 2-hydroxyphenyl analog demonstrates a three-dimensional soft hydrogen-bonded network involving C-H...N interactions, with key metrics: C3-H...N4 distance = 3.528(2) Å forming R22(8) rings, and C15-H...N1 distance = 3.337(3) Å forming a C(7) infinite chain along [010] [1]. The title compound, lacking the intramolecular O-H...O bond that constrains the phenyl ring, is predicted to form a different intermolecular hydrogen-bonding pattern, potentially with altered crystal density and solvent-accessible void volume. In contrast, 6-phenyl and 6-benzyl pyrazolo[1,5-a]pyrimidin-7(4H)-ones rely on N-H...O and C-H...π interactions for crystal packing [2], yielding different mechanical and thermal properties.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Predicted Physicochemical Profile: logP and Solubility Differentiation from 2-Hydroxyphenyl and 6-Phenyl Analogs

The title compound (enol form, C14H11N3O2, MW 253.26) is predicted to have higher lipophilicity than the 2-hydroxyphenyl analog due to the absence of the polar ortho-hydroxyl group. The 2-hydroxylbenzoyl-pyrazolo[1,5-a]pyrimidine series was computationally assessed for pharmacokinetic properties; all compounds complied with Lipinski's Rule of Five and Veber's rule, demonstrating predicted oral bioavailability and drug-likeness [1]. The title compound, being less polar, is expected to exhibit increased membrane permeability but reduced aqueous solubility relative to the 2-hydroxy analog. In comparison, 3,6-diaryl-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-ones show logP values in the range of 2.5-4.0 depending on aryl substitution [2], providing a class-level reference range.

Physicochemical Properties Lipophilicity Drug-likeness

Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Scaffold Demonstrates Nanomolar Activity Against Multiple Kinases, Establishing a Framework for Title Compound Profiling

The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor pharmacophore. Representative examples include: BS-181 (CDK7 IC50 = 21 nM, 42-fold selectivity over CDK2) [1]; Pim-1 inhibitors with IC50 values as low as 0.009 nM [2]; and FLT3-ITD inhibitors with IC50 values of 0.4 nM [3]. The title compound, featuring a 6-acyl enol substituent and a 2-methyl group, presents a distinct substitution pattern not represented in these published series. No kinase inhibition data for the title compound were identified in the literature. The nanomolar activities of structurally related pyrazolo[1,5-a]pyrimidines establish the scaffold's potential but do not predict the target profile of the title compound; experimental kinase panel screening is required.

Kinase Inhibition CDK Pim-1 FLT3

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one: Application Scenarios Based on Structural Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring a 6-Position H-Bond Donor Scaffold

The title compound provides a unique enol OH hydrogen-bond donor at the 6-position of the pyrazolo[1,5-a]pyrimidine core, a feature absent in 6-phenyl, 6-benzyl, and keto-form 6-benzoyl analogs [1]. This additional donor can engage the hinge region of kinase active sites or form water-mediated interactions, potentially improving selectivity. Fragment-based screening libraries that incorporate this scaffold can explore H-bond donor pharmacophore space not accessible with conventional 6-substituted pyrazolo[1,5-a]pyrimidines .

Structure-Activity Relationship (SAR) Studies on 6-Acyl Pyrazolo[1,5-a]pyrimidin-7-ones: Probing the Role of Phenyl Ring Hydroxylation

The title compound serves as the des-hydroxy control for the 2-hydroxyphenyl analog series, which has demonstrated MCF7 cytotoxicity (IC50 = 42.9 μM) and antibacterial activity [1]. By comparing the title compound with its 2-hydroxy counterpart, researchers can isolate the contribution of the ortho-hydroxyl group to target binding (e.g., DHODH), cellular potency, and pharmacokinetic profile. This head-to-head SAR design is critical for understanding whether the intramolecular H-bond in the 2-hydroxy analog is advantageous or detrimental to activity .

Crystal Engineering Studies: Investigating the Impact of Intramolecular vs. Intermolecular Hydrogen Bonding on Solid-State Properties

The title compound's enol tautomer cannot form the intramolecular S(6) hydrogen bond observed in the 2-hydroxyphenyl analog (O16-H...O9, interplanar angle 42.53°) [1]. This structural difference is predicted to alter crystal packing, density, and dissolution behavior. Researchers conducting co-crystallization, salt formation, or amorphous solid dispersion studies can use the title compound to explore how the absence of a conformational lock affects solid-state stability and manufacturability, compared to the rigidified 2-hydroxy analog .

Computational Chemistry and Molecular Docking: Benchmarking the Enol Tautomer in Target-Binding Simulations

The title compound's enol form provides a distinct electronic distribution and H-bond donor/acceptor pattern compared to the keto tautomer, affecting docking scores and binding pose predictions. For targets such as DHODH (binding energy of -9.77 kcal/mol reported for the 2-hydroxy analog [1]), the title compound can serve as a computational benchmark to validate force field parameters for enol tautomers and to assess the free energy penalty associated with desolvation of the free enol OH group upon target binding .

Quote Request

Request a Quote for 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.